molecular formula C4H9NO2 B016506 (S)-(-)-2-Methoxypropionamide CAS No. 336111-20-7

(S)-(-)-2-Methoxypropionamide

Cat. No. B016506
M. Wt: 103.12 g/mol
InChI Key: WOGXHNJBKGZMHV-VKHMYHEASA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.



Molecular Structure Analysis

Here, the molecular structure of the compound would be analyzed. This could include discussion of its stereochemistry, functional groups, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This section would detail the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Selective Synthesis in Organic Chemistry : García, Claver, Diéguez, and Masdeu-Bultó (2006) described a method for the selective synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in methyl methacrylate synthesis, utilizing a one-pot tandem hydroformylation-hydrogenation sequence (García et al., 2006).

  • Anticonvulsant Activities : Research by Salomé et al. (2010) and Lee et al. (2014) indicated that certain derivatives of (S)-(-)-2-Methoxypropionamide exhibit significant anticonvulsant activity. These compounds were shown to be more effective than traditional agents like phenytoin, phenobarbital, and valproate in controlling seizures (Salomé et al., 2010); (Lee et al., 2014).

  • Central Nervous System Disorders Treatment : A study by Habernickel (2003) suggested that N-benzyl-2-amino-3-methoxypropionamides could be effective in treating various central nervous system disorders, including epilepsy, nervous anxiety, psychosis, and insomnia (Habernickel, 2003).

  • Influence on Nanoparticle Growth : Komban, Koempe, and Haase (2011) found that the steric position of the methoxy group in certain ligands, like trans-2-methoxycinnamic acid, significantly impacts the growth of nanoparticles, suggesting applications in nanotechnology (Komban et al., 2011).

  • Nutraceutical Applications : Płowuszyńska and Gliszczyńska (2021) discussed the potential of p-methoxycinnamic acid as a nutraceutical agent for chronic disease prevention and treatment, highlighting its antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any other hazards associated with its use or disposal. Safety precautions and handling procedures would also be discussed.


Future Directions

Finally, this section would discuss potential future research directions involving the compound. This could include potential applications, modifications, or areas of study that could be pursued.


properties

IUPAC Name

(2S)-2-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXHNJBKGZMHV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955246
Record name 2-Methoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Methoxypropionamide

CAS RN

336111-20-7
Record name 2-Methoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GY Gao, JV Ruppel, DB Allen, Y Chen… - The Journal of Organic …, 2007 - ACS Publications
A procedure was developed for the preparation of β-monobromo-tetraphenylporphyrin (BrTPP) in a greatly improved yield from the selective bromination of tetraphenylporphyrin (TPP) …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
KB Fields - 2010 - search.proquest.com
Porphyrins and their analogs are a class of chemically and biologically important compounds that have found a variety of applications in different fields such as catalysis, medicine, and …
CS Kim - 2010 - digitalcommons.usf.edu
A variety of bromocorroles, useful precusors for Pd-based cross coupling, were sucessfully synthesized in moderate to good yields. Chiral corroles were also synthesized through use of …
Number of citations: 4 digitalcommons.usf.edu

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